molecular formula C18H14N2O2S B2690592 2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 242474-97-1

2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2690592
CAS No.: 242474-97-1
M. Wt: 322.38
InChI Key: ZNYULHGMIFEMHP-UHFFFAOYSA-N
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Description

2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a sulfanyl group attached to a phenylethyl moiety and a dihydropyrimidinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyrimidinone core: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the sulfanyl group: The phenylethyl moiety can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a phenylethyl halide in the presence of a base.

    Final assembly: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-oxo-2-phenylethyl)sulfanyl]acetic acid: Shares the sulfanyl and phenylethyl moieties but differs in the core structure.

    6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-5-(triphenylphosphonio)-4-pyrimidinolate: Similar in having a dihydropyrimidinone core but with additional functional groups.

Uniqueness

2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-phenacylsulfanyl-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-16(14-9-5-2-6-10-14)12-23-18-19-15(11-17(22)20-18)13-7-3-1-4-8-13/h1-11H,12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYULHGMIFEMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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